molecular formula C17H14O4 B1340936 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 23368-41-4

3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B1340936
CAS No.: 23368-41-4
M. Wt: 282.29 g/mol
InChI Key: KGSBZRWRGBQMJK-UHFFFAOYSA-N
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Description

3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is known for its valuable biological and pharmaceutical properties, making it a subject of interest for many organic and pharmaceutical chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one can be achieved through various methods. This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolite H-BEA .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Hydrogenation and Demethylation

Catalytic hydrogenation and BCl₃-mediated demethylation are critical for modifying substituents:

Reaction Conditions Outcome Source
Catalytic hydrogenationH₂, Pd/C in ethanolReduces chromen-2-one to chroman-4-one .
BCl₃-mediated demethylationDichloromethane, room temperatureSelective removal of methyl groups .

Example :

  • Hydrogenation of 3-benzylchroman-4-one intermediates removes the benzyl group under high-pressure H₂, yielding derivatives with enhanced solubility .

Oxidation and Reduction Reactions

The compound undergoes redox reactions at its hydroxyl and ketone groups:

Reaction Type Reagents/Conditions Products
OxidationKMnO₄, acidic or alkaline mediumQuinone derivatives .
ReductionNaBH₄, LiAlH₄Alcohol intermediates .

Key Insight :

  • Oxidation of the 6,7-dihydroxy groups forms ortho-quinones, which are reactive intermediates in further coupling reactions .

Substitution Reactions

Mannich Reaction :

  • Conditions : Formaldehyde + secondary amine (e.g., morpholine) in ethanol/methanol at 25–60°C .
  • Outcome : Introduces aminoalkyl groups at the hydroxyl positions, enhancing biological activity .

Alkylation/Esterification :

  • Reagents : Alkyl halides or acyl chlorides.
  • Example : Benzylation of hydroxyl groups using benzyl bromide under basic conditions improves lipophilicity .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming phenolic byproducts .
  • pH Sensitivity :
    • Stable in acidic conditions (pH 3–5).
    • Degrades in alkaline media via hydrolysis of the lactone ring .

Comparative Reactivity

A comparison with structurally similar coumarins highlights substituent effects:

Compound Reactivity with BCl₃ Hydrogenation Efficiency
3-Benzyl-6,7-dihydroxy-4-methylcoumarinHigh (selective demethylation)Moderate (benzyl group removal)
4-Methyl-7-hydroxycoumarinLowHigh

Scientific Research Applications

Synthesis of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one

The synthesis of this compound typically involves the condensation of appropriate starting materials. The methodology often includes:

  • Starting Materials : Benzyl derivatives and hydroxylated coumarin.
  • Reaction Conditions : Commonly carried out under reflux conditions in organic solvents.

This synthetic approach allows for the modification of the coumarin structure to enhance biological activity or create new derivatives for further study.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related damage in cells, which is linked to various diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that coumarin derivatives, including this compound, exhibit anti-inflammatory effects. In experimental models, these compounds have been reported to reduce inflammation markers significantly compared to standard anti-inflammatory drugs like Diclofenac .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting key survival pathways in cancer cells . The structure–activity relationship studies suggest that modifications at specific positions can enhance its potency against various cancer types.

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications in:

Cancer Therapy

Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth, this compound may be developed as a chemotherapeutic agent or adjuvant therapy in cancer treatment.

Treatment of Inflammatory Diseases

The anti-inflammatory properties make it a candidate for treating conditions characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Applications

The antioxidant properties suggest potential use in neuroprotective therapies aimed at conditions like Alzheimer's disease, where oxidative stress plays a significant role.

Case Studies and Research Findings

StudyFocusFindings
Kayal et al., 2016 Anti-inflammatory ActivityDemonstrated significant reduction in paw edema in rat models with coumarin derivatives showing up to 74% inhibition compared to controls.
PMC7855844 Anticancer ActivityReported that 3-benzyl derivatives inhibited cancer cell proliferation with IC50 values indicating potent activity against Mcl-1 overexpressing cells.
MDPI Review, 2022 Synthetic ApplicabilityHighlighted the synthesis of various bioactive compounds from coumarins, emphasizing the versatility of 3-benzyl derivatives in drug development.

Mechanism of Action

The mechanism of action of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biological Activity

3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, has garnered attention due to its diverse biological activities. This compound is characterized by its chromenone structure and exhibits significant pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

Overview of Coumarins

Coumarins are naturally occurring compounds known for their wide range of biological activities, including anticoagulant, anti-inflammatory, and antioxidant effects. The specific structure of this compound contributes to its unique biological profile.

Inhibition of Myeloperoxidase Activity
One notable property of this compound is its ability to inhibit myeloperoxidase (MPO) activity. MPO plays a crucial role in the inflammatory response by producing reactive oxygen species (ROS). The inhibition of MPO can lead to reduced oxidative stress and inflammation in various tissues.

Antioxidant Activity
The compound exhibits strong antioxidant properties, which protect cells from oxidative damage. This is particularly important in conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .

Cellular Effects
Research indicates that this coumarin derivative influences cellular processes by modulating signaling pathways and gene expression. For instance, it has been shown to affect the expression of pro-inflammatory cytokines like IL-6, thereby potentially mitigating inflammatory responses .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve its interaction with various biomolecules:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes such as MPO, leading to a decrease in their catalytic activity.
  • Gene Regulation : It modulates the expression of genes involved in inflammation and oxidative stress response.
  • Subcellular Localization : The localization within specific cellular compartments enhances its efficacy in exerting biological effects .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cell lines:

  • Cell Viability Tests : Toxicity assays on Vero cells indicated that the compound is non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for potential therapeutic applications .
Concentration (μg/mL)Cell Viability (%)
0100
10>90
50>80
100~70

Structure-Activity Relationship (SAR)

Studies have explored the SAR of coumarins, including this compound. Variations in substituents on the chromenone ring significantly affect biological activity. For instance, modifications at the hydroxyl positions can enhance antioxidant capacity and enzyme inhibition .

Comparative Analysis

When compared to similar compounds like 4-methyl-7-hydroxycoumarin and 6,7-dihydroxy-4-methylcoumarin, this compound exhibits distinct biological activities due to its unique substitution pattern:

CompoundAntioxidant ActivityAnti-inflammatory Activity
3-Benzyl-6,7-dihydroxy-4-methyl-coumarinHighModerate
4-Methyl-7-hydroxycoumarinModerateHigh
6,7-Dihydroxy-4-methylcoumarinHighHigh

Properties

IUPAC Name

3-benzyl-6,7-dihydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,18-19H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSBZRWRGBQMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585886
Record name 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23368-41-4
Record name 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2,4-triacetoxybenzene (6.3 g, 25 mmol) and ethyl 2-benzylacetoacetate (5.5 g, 25 mmol) were heated together as described in Example 1. 75% sulphuric acid (35 ml) was added to the stirred solution and stirring continued for 16 hours. The dark coloured suspension was poured into ice/water (350 ml) with good stirring and the grey suspension filtered and the residue washed with abundant water. The residual solid was air dried and recrystallised from hot ethanol with subsequent addition of a little water to aid crystallisation. The esculetin derivative formed small white needles (5.5 g, 75.3%).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
350 mL
Type
solvent
Reaction Step Three

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